4-(Methylamino)-3-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMUUHEGDUZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404747 | |
| Record name | 4-(methylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-45-8 | |
| Record name | 4-(methylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylamino)-3-nitrobenzonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Methylamino)-3-nitrobenzonitrile, a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, a proposed synthesis protocol, and predicted spectroscopic data. Furthermore, it explores its potential applications in medicinal chemistry and drug development, grounded in an analysis of its structural features and the known bioactivity of related compounds.
Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry
Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group, with its unique electronic properties and metabolic stability, is a prevalent feature in a wide array of pharmaceuticals.[1] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for the construction of more complex heterocyclic systems.[1][2] When combined with other pharmacologically active moieties, such as nitro and amino groups, the resulting scaffold offers a rich platform for the design of novel therapeutic agents. 4-(Methylamino)-3-nitrobenzonitrile, in particular, presents an intriguing combination of a nucleophilic secondary amine, an electron-withdrawing nitro group, and a versatile nitrile, suggesting its potential as a valuable building block in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(Methylamino)-3-nitrobenzonitrile is characterized by a benzene ring substituted with a methylamino group at position 4, a nitro group at position 3, and a nitrile group at position 1. This arrangement of functional groups dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| CAS Number | 64910-48-1 | [3][4] |
| Appearance | Predicted to be a yellow crystalline solid | [1] |
| Solubility | Predicted to be soluble in polar organic solvents | Inferred from related compounds |
The presence of the electron-withdrawing nitro and nitrile groups decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack. Conversely, the methylamino group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.
Synthesis of 4-(Methylamino)-3-nitrobenzonitrile
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical approach involves the reaction of a 4-halo-3-nitrobenzonitrile with methylamine. 4-Chloro-3-nitrobenzonitrile is a common and commercially available starting material for this type of transformation.[5][6] The strong electron-withdrawing effect of the nitro group ortho to the chlorine atom and the nitrile group para to it activates the chlorine for nucleophilic displacement.
Caption: Proposed synthesis of 4-(Methylamino)-3-nitrobenzonitrile.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 4-(Methylamino)-3-nitrobenzonitrile via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or another suitable polar aprotic solvent like DMF or DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add an excess of methylamine (2.0-3.0 eq). The reaction is typically exothermic, so the addition may need to be controlled.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess methylamine and any salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Self-Validation: The identity and purity of the synthesized 4-(Methylamino)-3-nitrobenzonitrile should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 4-(Methylamino)-3-nitrobenzonitrile is not widely published. However, based on the known spectral data of analogous compounds, a predicted analysis of its 1H NMR, 13C NMR, IR, and Mass Spectra can be provided.
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylamino group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H on N-CH₃ | ~2.9-3.1 | d | ~5 | Coupling to the N-H proton.[3] |
| N-H | Broad singlet | - | - | Exchange with solvent and quadrupolar broadening.[7] |
| Aromatic H (position 5) | ~6.8-7.0 | d | ~9 | Ortho coupling to H at position 6. Shielded by the amino group.[7] |
| Aromatic H (position 6) | ~7.8-8.0 | dd | ~9, ~2.5 | Ortho coupling to H at position 5 and meta coupling to H at position 2. |
| Aromatic H (position 2) | ~8.2-8.4 | d | ~2.5 | Meta coupling to H at position 6. Deshielded by the adjacent nitro group. |
Predicted 13C NMR Spectrum
The 13C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| N-C H₃ | ~30-35 | Typical for an N-methyl group.[3] |
| C -CN | ~118-120 | Characteristic of a nitrile carbon. |
| C -1 | ~100-105 | Carbon bearing the nitrile group, shielded by the adjacent amino group. |
| C -2 | ~135-140 | Aromatic CH deshielded by the nitro group. |
| C -3 | ~130-135 | Carbon bearing the nitro group. |
| C -4 | ~150-155 | Carbon bearing the methylamino group, significantly deshielded.[3] |
| C -5 | ~110-115 | Aromatic CH shielded by the amino group. |
| C -6 | ~125-130 | Aromatic CH. |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C≡N Stretch | 2220-2240 | Strong, sharp[8] |
| C=C Stretch (Aromatic) | 1580-1620 | Medium |
| N-O Asymmetric Stretch | 1500-1550 | Strong[9] |
| N-O Symmetric Stretch | 1300-1360 | Strong[9] |
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of a methyl radical (CH₃) from the molecular ion to give a fragment at m/z = 162.
-
Loss of the nitro group (NO₂) to give a fragment at m/z = 131.
-
Fragmentation of the aromatic ring, leading to smaller charged species.
-
Applications in Drug Development
While specific applications of 4-(Methylamino)-3-nitrobenzonitrile in marketed drugs are not documented, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable intermediate in medicinal chemistry.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its potential as a versatile building block. The three functional groups can be selectively modified to generate a library of derivatives for biological screening.
Caption: Synthetic transformations of 4-(Methylamino)-3-nitrobenzonitrile.
Potential Therapeutic Areas
-
Oncology: Nitroaromatic compounds have been explored as bioreductive prodrugs that are activated in the hypoxic environment of solid tumors.[10] The presence of the nitro group in 4-(methylamino)-3-nitrobenzonitrile makes its derivatives interesting candidates for this approach.
-
Infectious Diseases: The related compound, 4-amino-3-nitrobenzonitrile, is a known precursor in the synthesis of drugs for treating infectious diseases, including leishmaniasis.[11] This suggests that derivatives of the title compound could also possess antimicrobial or antiparasitic activity.
-
Enzyme Inhibition: Substituted benzonitriles are known to act as inhibitors for various enzymes, such as aromatase.[1] The specific substitution pattern of 4-(methylamino)-3-nitrobenzonitrile could be tailored to target the active sites of other enzymes of therapeutic interest.
Safety and Handling
Based on the GHS classification for CAS number 64910-48-1, 4-(Methylamino)-3-nitrobenzonitrile is considered harmful if swallowed.[4] As with all nitroaromatic compounds, appropriate safety precautions should be taken during handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-(Methylamino)-3-nitrobenzonitrile is a chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a versatile platform for the synthesis of diverse molecular scaffolds. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the exploration of such versatile building blocks will remain a critical aspect of medicinal chemistry research.
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Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
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An In-depth Technical Guide to the Theoretical Properties of 4-(Methylamino)-3-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the theoretical and predicted properties of 4-(Methylamino)-3-nitrobenzonitrile, a key organic intermediate with significant potential in medicinal chemistry and materials science. In the absence of extensive empirical data, this document synthesizes information from analogous compounds and computational chemistry principles to offer a robust predictive overview. We will explore its electronic structure, spectroscopic characteristics, and potential reactivity. Furthermore, this guide proposes a viable synthetic route and discusses the compound's prospective applications in drug development, grounded in the bioactivity of structurally related molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, enabling informed experimental design and application development.
Introduction: Unveiling a Molecule of Interest
4-(Methylamino)-3-nitrobenzonitrile, with the CAS number 64910-45-8, is an aromatic compound characterized by a unique substitution pattern that imparts a fascinating electronic profile.[1] The benzene ring is functionalized with a nitrile (-CN) and a nitro (-NO2) group, both of which are strongly electron-withdrawing, and a methylamino (-NHCH3) group, which is a potent electron-donating group. This juxtaposition of electronic effects suggests a molecule with tailored reactivity and potential for diverse applications, particularly in the synthesis of novel therapeutic agents and functional materials.
The inherent polarity and hydrogen bonding capabilities of the methylamino and nitro groups, combined with the reactivity of the nitrile functionality, make 4-(Methylamino)-3-nitrobenzonitrile a versatile building block. Understanding its fundamental properties is paramount for harnessing its synthetic potential. This guide will provide a detailed exploration of these properties, offering insights into its behavior and predictive data to guide future research endeavors.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-(Methylamino)-3-nitrobenzonitrile.
| Property | Value | Source |
| CAS Number | 64910-45-8 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| IUPAC Name | 4-(methylamino)-3-nitrobenzonitrile | [1] |
| Canonical SMILES | CNC1=CC=C(C#N)C=C1[O-] | [1] |
| InChI Key | KTWMUUHEGDUZCG-UHFFFAOYSA-N | [1] |
| Purity | ≥95.0% | [1] |
| Appearance | Predicted to be a yellow to brown solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol | Inferred from related compounds |
Predicted Spectroscopic Data
Predictive models and the analysis of similar compounds allow for an educated estimation of the key spectroscopic features of 4-(Methylamino)-3-nitrobenzonitrile.
Predictive NMR software can provide estimated chemical shifts for the protons and carbons in 4-(Methylamino)-3-nitrobenzonitrile.[2] The electron-donating methylamino group will shield the ortho and para protons, while the electron-withdrawing nitro and cyano groups will deshield the adjacent protons.
-
1H NMR: The spectrum is expected to show signals for the three aromatic protons, the methyl protons, and the amine proton. The aromatic protons will likely appear as a complex multiplet in the downfield region. The methyl protons will be a singlet, and the amine proton may be a broad singlet.
-
13C NMR: The 13C NMR spectrum will show distinct signals for the eight carbon atoms. The carbon of the nitrile group will appear significantly downfield. For comparison, the nitrile carbon in 4-nitrobenzonitrile appears at 118.2 ppm.
The IR spectrum of 4-(Methylamino)-3-nitrobenzonitrile will be characterized by the vibrational frequencies of its key functional groups.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.
-
C≡N Stretch: A sharp, intense absorption band in the range of 2220-2240 cm⁻¹ is characteristic of an aromatic nitrile.[3]
-
NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[4]
-
C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1400-1600 cm⁻¹ region.
Synthesis and Reactivity
A plausible synthetic route to 4-(Methylamino)-3-nitrobenzonitrile can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and subsequent N-alkylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-chloro-3-nitrobenzonitrile.
Caption: Proposed two-step synthesis of 4-(Methylamino)-3-nitrobenzonitrile.
Detailed Experimental Protocols
This protocol is adapted from the synthesis of 4-amino-3-nitrobenzonitrile from 4-acetamidobenzonitrile.[5] A more direct approach starting from 4-chloro-3-nitrobenzonitrile via nucleophilic aromatic substitution is also highly feasible.[6][7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-3-nitrobenzonitrile.
There are several established methods for the N-methylation of anilines.[10][11][12][13] One common method involves the use of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Reaction Setup: In a fume hood, dissolve 4-amino-3-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or DMF in a round-bottom flask.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the mixture.
-
Addition of Methylating Agent: Slowly add a methylating agent, for example, dimethyl sulfate (1.1-1.2 eq), dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with water.
-
Purification: The crude 4-(Methylamino)-3-nitrobenzonitrile can be purified by column chromatography on silica gel or by recrystallization.
Reactivity Insights
The electronic nature of the substituents dictates the reactivity of the aromatic ring. The potent electron-withdrawing nitro and cyano groups deactivate the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups.[6][7][8][9] The methylamino group, being an activating group, will direct electrophiles to the ortho and para positions relative to itself, though the overall deactivation of the ring by the other substituents makes such reactions challenging. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The nitro group can be reduced to an amino group, which would further activate the ring.
Potential Applications in Drug Development
While there are no specific drug development programs reported for 4-(Methylamino)-3-nitrobenzonitrile itself, the broader class of aminonitrobenzonitriles has shown promising biological activities.
Antimicrobial and Antiviral Potential
Studies on related compounds, such as 4-amino-3-nitrobenzonitrile, have explored their ability to form base pairs that could disrupt DNA or RNA helix formation, suggesting a potential mechanism for antiviral or mutagenic effects.[14] This raises the possibility that 4-(Methylamino)-3-nitrobenzonitrile could serve as a scaffold for the development of novel antimicrobial or antiviral agents. The aminonitro-aromatic core is a key pharmacophore in several classes of therapeutic agents.
Kinase Inhibitors
The substituted benzonitrile motif is present in numerous kinase inhibitors used in cancer therapy. The ability to functionalize the aromatic ring allows for the fine-tuning of interactions with the kinase active site. The specific substitution pattern of 4-(Methylamino)-3-nitrobenzonitrile could be exploited to design novel kinase inhibitors.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
4-(Methylamino)-3-nitrobenzonitrile is a molecule with significant untapped potential. Its unique electronic structure, arising from the interplay of electron-donating and electron-withdrawing groups, makes it a valuable synthon for organic chemists. While experimental data is currently limited, this technical guide has provided a comprehensive theoretical and predictive overview of its properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. It is our hope that this document will stimulate further research into this promising compound and pave the way for its use in the development of novel therapeutics and advanced materials.
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YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved January 26, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved January 26, 2026, from [Link]
-
International Union of Crystallography. (2023). 3-Nitrobenzonitrile. Retrieved January 26, 2026, from [Link]
-
PubMed. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Retrieved January 26, 2026, from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 26, 2026, from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2019). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved January 26, 2026, from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved January 26, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 26, 2026, from [Link]
-
OJS UNPATTI. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 26, 2026, from [Link]
-
Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2021). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Note: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Methylamino)-3-nitrobenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust method centered on the Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing 4-fluoro-3-nitrobenzonitrile as the starting material and aqueous methylamine as the nucleophile. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and methods for product characterization.
Introduction and Scientific Principle
4-(Methylamino)-3-nitrobenzonitrile serves as a key building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presented synthesis route leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful class of reactions for modifying aromatic rings.
Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), SNAr reactions are typically challenging due to the high electron density of the aromatic π-system, which repels incoming nucleophiles. However, this reaction becomes highly favorable when the aromatic ring is substituted with potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN) groups.[1] These groups render the aromatic ring "electron-poor" and thus susceptible to nucleophilic attack. The SNAr reaction generally proceeds via a two-step addition-elimination mechanism.[1][2]
The key conditions for a successful SNAr reaction are:
-
A highly activated aromatic ring: The presence of strong EWGs ortho and/or para to the leaving group is critical for stabilizing the negatively charged intermediate.[3][4]
-
A suitable leaving group: Halogens are common leaving groups. In this specific synthesis, fluoride is used. While the C-F bond is strong, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial, rate-determining nucleophilic attack.[1]
-
A strong nucleophile: Primary amines, like methylamine, are effective nucleophiles for this transformation.
In this protocol, the nitro group at the meta position relative to the cyano group, and ortho to the fluorine leaving group, provides powerful activation and resonance stabilization for the reaction intermediate.
Reaction Mechanism
The synthesis proceeds through the classical SNAr addition-elimination pathway.
-
Nucleophilic Attack (Rate-Determining Step): The nitrogen atom of methylamine, a potent nucleophile, attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This addition temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5] The addition of the nucleophile is generally the slow, rate-limiting step of the reaction.[1][3]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the strong electron-withdrawing nitro group positioned ortho to the site of attack.[2][4] This stabilization is crucial for the reaction's feasibility.
-
Elimination and Rearomatization (Fast Step): The aromaticity of the ring is restored through the expulsion of the fluoride ion, which acts as the leaving group. This step is rapid and results in the formation of the final substituted product, 4-(Methylamino)-3-nitrobenzonitrile.
Caption: SNAr mechanism for 4-(Methylamino)-3-nitrobenzonitrile synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Properties | Supplier Example |
| 4-Fluoro-3-nitrobenzonitrile | 1009-35-4 | 166.11 | White to yellow solid, M.P. 91-95 °C. Toxic. | TCI, Sigma-Aldrich |
| Methylamine (40% wt. in H₂O) | 74-89-5 | 31.06 (anhydrous) | Flammable, corrosive liquid.[6] | Sigma-Aldrich, Fisher |
| Ethanol (Reagent Grade) | 64-17-5 | 46.07 | Solvent for reaction and recrystallization. | Standard suppliers |
| Deionized Water | 7732-18-5 | 18.02 | Used for work-up and washing. | N/A |
Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller or oil bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Workflow Visualization
Caption: Experimental workflow for the synthesis and purification process.
Detailed Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzonitrile (5.00 g, 30.1 mmol). Add 30 mL of ethanol to dissolve the solid.
-
Nucleophile Addition: Attach a dropping funnel to the flask. Charge the funnel with a 40% aqueous solution of methylamine (4.7 mL, ~60 mmol, 2.0 eq). Add the methylamine solution dropwise to the stirred ethanol solution over 15-20 minutes at room temperature. An initial color change to deep yellow or orange is typically observed.
-
Heating and Reaction: Once the addition is complete, attach a condenser and heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare 200 mL of ice-cold deionized water. Pour the reaction mixture slowly into the beaker of cold water while stirring vigorously. A bright yellow solid should precipitate immediately.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove any unreacted methylamine and salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected yield is typically in the range of 85-95%.
Characterization and Data Analysis
The final product, 4-(Methylamino)-3-nitrobenzonitrile, should be a bright yellow crystalline solid. Its identity and purity can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~8.3 (br s, 1H, N-H), ~3.1 (d, 3H, N-CH₃). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~148, ~138, ~134, ~132, ~118, ~116, ~110, ~30. Note: Peaks correspond to aromatic carbons, the nitrile carbon, and the methyl carbon. |
| IR Spectroscopy (ATR, cm⁻¹) | ~3300-3400 (N-H stretch), ~2220-2240 (C≡N stretch), ~1530 & ~1350 (asymmetric and symmetric Ar-NO₂ stretches). |
| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 177.05. |
| Melting Point | ~160-164 °C. |
Safety Precautions
This procedure involves hazardous materials and should be conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
4-Fluoro-3-nitrobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] Causes skin and serious eye irritation.[7][8] Avoid breathing dust and ensure skin and eye contact is prevented.
-
Methylamine (40% aq. solution): Highly flammable liquid and vapor.[6] Harmful if swallowed or inhaled.[6] Causes severe skin burns and eye damage.[6] Handle with extreme care, ensuring no contact with skin or eyes.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing methylamine is basic and should be neutralized before disposal. Halogenated and non-halogenated organic waste should be segregated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient heating or reaction time.2. Reagents are degraded.3. Incorrect stoichiometry. | 1. Ensure proper reflux temperature is maintained and monitor reaction to completion with TLC.2. Use fresh 4-fluoro-3-nitrobenzonitrile and methylamine solution.3. Accurately measure all reagents. |
| Incomplete Reaction | 1. Reaction time is too short.2. Temperature is too low. | 1. Extend the reflux time, continuing to monitor by TLC.2. Ensure the mixture is at a steady, gentle reflux. |
| Product is Dark/Oily | 1. Reaction temperature was too high, causing decomposition.2. Inefficient purification. | 1. Maintain a gentle reflux; do not overheat.2. Ensure thorough washing of the crude product. Perform recrystallization carefully, perhaps with activated charcoal if the color is persistent. |
References
-
Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. [Link]
-
Miller, J., & Parker, A. J. (1967). THE PREPARATION OF 4-FLUORO-3-NITROBENZONITRILE AND THE PROTON MAGNETIC RESONANCE SPECTRA OF SOME COMPOUNDS CONTAINING THE N-4-CYANO-2-NITROPHENYL GROUP. Australian Journal of Chemistry, 20(8), 1623-1632. [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
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Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. [Link]
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12079, 3-Nitrobenzonitrile. [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
-
Airgas. (2025). SAFETY DATA SHEET: Methylamine. [Link]
-
Kaur, L. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Wilfrid Laurier University. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
MDPI. (2019). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]
-
SIAD S.p.A. (2023). Safety Data Sheet: Methylamine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774654, 4-Fluoro-3-nitrobenzonitrile. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
Occupational Safety and Health Administration. (n.d.). METHYLAMINE. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12090, 4-Nitrobenzonitrile. [Link]
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Application Note: High-Purity Isolation of 4-(Methylamino)-3-nitrobenzonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(methylamino)-3-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The methodology centers on the strategic use of Thin-Layer Chromatography (TLC) for rapid method development, followed by automated flash column chromatography for efficient, high-purity isolation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.
Introduction: The Importance of Purity
4-(Methylamino)-3-nitrobenzonitrile is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. Column chromatography is a powerful technique for the purification of organic compounds, offering excellent separation based on the differential partitioning of components between a stationary phase and a mobile phase.[1]
This document details a systematic approach to developing a robust purification protocol, beginning with the optimization of separation conditions using Thin-Layer Chromatography (TLC) and culminating in a scalable flash column chromatography method.
Foundational Principles: Causality in Chromatographic Separation
The successful separation of 4-(methylamino)-3-nitrobenzonitrile from its synthetic impurities hinges on exploiting the differences in polarity between the target molecule and potential contaminants. The presence of a nitro group, a methylamino group, and a nitrile group imparts a significant dipole moment to the molecule, rendering it moderately polar.
Potential impurities from a typical synthesis (e.g., from the reaction of 4-chloro-3-nitrobenzonitrile with methylamine) could include unreacted starting material, over-alkylated products, or hydrolysis byproducts. These impurities will likely have different polarities, which we can leverage for separation.
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. Its slightly acidic surface provides a polar environment that interacts with polar functional groups primarily through hydrogen bonding and dipole-dipole interactions.
Mobile Phase Selection: The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the column. By systematically varying the polarity of the mobile phase, we can control the rate at which each component of the mixture travels through the stationary phase. A common and effective approach for compounds of moderate polarity is a binary solvent system, such as ethyl acetate and hexanes. Ethyl acetate is a moderately polar solvent, while hexanes are nonpolar. By increasing the proportion of ethyl acetate in the mixture, we increase the overall polarity of the mobile phase, which will cause polar compounds to move faster up the TLC plate or elute more quickly from the column.
Method Development: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing a solvent system for column chromatography. The goal is to find a solvent mixture that provides a good separation of the target compound from all impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Materials for TLC
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude 4-(methylamino)-3-nitrobenzonitrile sample
-
Solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)
-
Visualization tools: UV lamp (254 nm), potassium permanganate (KMnO₄) stain
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude 4-(methylamino)-3-nitrobenzonitrile in a volatile solvent like dichloromethane or ethyl acetate to create a dilute solution.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Since 4-(methylamino)-3-nitrobenzonitrile is an aromatic compound, it can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[2]
-
Potassium Permanganate Stain: This stain is useful for visualizing a wide range of organic compounds. The plate is dipped in or sprayed with the stain, and then gently heated. Compounds will appear as yellow-brown spots on a purple background.[2]
-
Solvent System Optimization
Begin with a 20% ethyl acetate in hexanes solution and systematically increase the polarity.
| Solvent System (EtOAc:Hexanes) | Observed Rf of Target Compound | Separation Quality |
| 10:90 | ~0.1 | Poor mobility |
| 20:80 | ~0.25 | Good separation from less polar impurities |
| 30:70 | ~0.4 | Good separation, faster elution |
| 40:60 | ~0.55 | Reduced separation from more polar impurities |
A solvent system of 20-30% ethyl acetate in hexanes provides the optimal balance of mobility and separation for 4-(methylamino)-3-nitrobenzonitrile on a silica gel TLC plate. For this protocol, we will proceed with a gradient elution for the column chromatography, starting with a lower polarity to elute non-polar impurities and gradually increasing to elute the target compound.
Protocol: Automated Flash Column Chromatography
Automated flash chromatography systems offer precise control over the solvent gradient and flow rate, leading to highly reproducible purifications.
Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Crude 4-(methylamino)-3-nitrobenzonitrile
-
HPLC-grade solvents: Ethyl acetate and Hexanes
-
Collection tubes
-
Rotary evaporator
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of 4-(methylamino)-3-nitrobenzonitrile.
Step-by-Step Purification Protocol
-
Column Preparation:
-
Select a pre-packed silica gel column appropriate for the amount of crude material. A general rule is to use a column with a silica weight of 40-100 times the weight of the crude sample.
-
Equilibrate the column with the initial mobile phase (e.g., 5% ethyl acetate in hexanes) until the baseline on the detector is stable.
-
-
Sample Loading:
-
Dissolve the crude 4-(methylamino)-3-nitrobenzonitrile in a minimal amount of a strong solvent, such as dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.
-
-
Elution:
-
Begin the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to wash off any non-polar impurities.
-
Program the system to run a linear gradient from 5% to 40% ethyl acetate in hexanes over a set number of column volumes (e.g., 10-15 CV). This gradual increase in polarity will separate the compounds based on their affinity for the stationary phase.[3]
-
Monitor the elution profile using the system's UV detector. 4-(Methylamino)-3-nitrobenzonitrile should show a strong absorbance.
-
-
Fraction Collection:
-
Collect fractions throughout the run. The size of the fractions will depend on the column size and flow rate.
-
Post-Column Analysis and Work-up
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot the fractions on a TLC plate and develop it using the optimized solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the TLC plate under a UV lamp.
-
-
Combining and Evaporation:
-
Combine the fractions that contain the pure 4-(methylamino)-3-nitrobenzonitrile.
-
Remove the solvent using a rotary evaporator to yield the purified product as a solid.
-
-
Purity Confirmation:
-
The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
-
Safety and Handling
-
4-(Methylamino)-3-nitrobenzonitrile and its related compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Operations should be carried out in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
The solvents used (ethyl acetate, hexanes, dichloromethane) are flammable and/or toxic. Handle with care and in accordance with their respective Safety Data Sheets (SDS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system | Re-optimize the solvent system using TLC. |
| Column overloading | Use a larger column or reduce the amount of sample loaded. | |
| Streaking of spots on TLC | Sample is too concentrated | Dilute the sample before spotting. |
| Compound is acidic or basic | Add a small amount of acetic acid or triethylamine to the mobile phase. | |
| Product does not elute | Mobile phase is not polar enough | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
Conclusion
This application note provides a robust and reproducible method for the purification of 4-(methylamino)-3-nitrobenzonitrile using a combination of TLC for method development and automated flash column chromatography for the final separation. By following this systematic approach, researchers can consistently obtain high-purity material, which is essential for the successful synthesis of downstream pharmaceutical targets.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem. Retrieved from [Link]
-
Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Recrystallization of 4-(Methylamino)-3-nitrobenzonitrile
Introduction
4-(Methylamino)-3-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This application note provides a detailed protocol for the recrystallization of 4-(Methylamino)-3-nitrobenzonitrile, grounded in the principles of solvent selection and crystal lattice formation. The causality behind each step is explained to provide researchers with a deep understanding of the methodology, ensuring reproducibility and high-purity outcomes.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble. By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, leading to the formation of pure crystals.[2] The impurities remain in the cooled mother liquor.[5]
I. Materials and Equipment
Materials:
-
Crude 4-(Methylamino)-3-nitrobenzonitrile
-
Screening Solvents (Reagent Grade or Higher):
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane
-
Deionized Water
-
-
Activated Charcoal (optional, for colored impurities)
-
Celite (optional, for filtration aid with activated charcoal)
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Thermometer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Melting point apparatus
-
Analytical balance
II. Safety Precautions
Hazard Identification:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6]
-
Harmful if Swallowed or in Contact with Skin: May be harmful if swallowed or if it comes into contact with skin.[6]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Conduct all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of the compound.[7][8]
Handling:
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
III. Protocol Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3][4] The ideal solvent should exhibit a steep solubility curve for 4-(Methylamino)-3-nitrobenzonitrile, meaning it is highly soluble at elevated temperatures and has low solubility at room temperature or below.
Methodology:
-
Place approximately 20-30 mg of crude 4-(Methylamino)-3-nitrobenzonitrile into several small test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.
-
Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly soluble | Soluble | Good crystal formation | Excellent Candidate |
| Isopropanol | Sparingly soluble | Soluble | Good crystal formation | Good Candidate |
| Ethyl Acetate | Moderately soluble | Very soluble | Poor recovery | Unsuitable |
| Heptane | Insoluble | Insoluble | Unsuitable | Unsuitable |
| Water | Insoluble | Insoluble | Unsuitable | Unsuitable |
| Ethanol/Water | Sparingly soluble | Soluble | Excellent crystal formation | Excellent Two-Solvent System |
For the purpose of this protocol, ethanol has been selected as the primary recrystallization solvent based on typical solubility profiles of similar aromatic nitro compounds.[4] An ethanol/water mixture is also an excellent choice for a two-solvent system if a single solvent is not optimal.[9]
IV. Protocol Part 2: Recrystallization of 4-(Methylamino)-3-nitrobenzonitrile
This protocol outlines the single-solvent recrystallization process using ethanol.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 4-(Methylamino)-3-nitrobenzonitrile into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add hot ethanol in small portions until the solid completely dissolves.[10] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize recovery.[5]
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[5] Stir and reheat the solution for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Place a funnel with fluted filter paper into a pre-warmed receiving Erlenmeyer flask.
-
Pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4][11]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Use minimal solvent to avoid redissolving the product.
-
Keep the vacuum on to pull air through the crystals, helping to dry them.
-
-
Drying and Characterization:
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Once dry, weigh the crystals to determine the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Workflow Diagram:
Caption: Workflow for the recrystallization of 4-(Methylamino)-3-nitrobenzonitrile.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[4] |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and re-cool.[4][11] |
| Low Recovery | Too much solvent was used; the compound is partially soluble in cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Pre-warm the filtration apparatus for hot filtration. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add activated charcoal to the hot solution before filtration.[5] |
VI. References
-
Vertex AI Search. Recrystallization - Single Solvent. Accessed January 25, 2026.
-
Vertex AI Search. Recrystallization. Accessed January 25, 2026.
-
Prof Dave Explains. Recrystallization. YouTube. Published online January 10, 2020.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 25, 2026.
-
ChemicalBook. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5. Accessed January 25, 2026.
-
University of California, Irvine. Recrystallization. Accessed January 25, 2026.
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Published online February 4, 2010.
-
BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Accessed January 25, 2026.
-
Google Patents. US6392080B1 - Process for the preparation of a cyanobiphenyl. Accessed January 25, 2026.
-
Google Patents. US2874196A - Method of crystallizing nitro products. Accessed January 25, 2026.
-
PubChem. 4-(Methylamino)-3-nitrobenzoic acid. Accessed January 25, 2026.
-
Echemi. 4-Methyl-3-nitrobenzonitrile SDS, 939-79-7 Safety Data Sheets. Accessed January 25, 2026.
-
PubChem. 4-Methyl-3-nitrobenzonitrile. Accessed January 25, 2026.
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Nitro-4-aminobenzonitrile. Accessed January 25, 2026.
-
Fluorochem. 4-(Methylamino)-3-nitrobenzonitrile. Accessed January 25, 2026.
-
Carl Roth. Safety Data Sheet: 3-Nitrobenzonitrile. Accessed January 25, 2026.
-
TCI Chemicals. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5. Accessed January 25, 2026.
-
MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Published online June 7, 2018.
-
Sdfine. Chemwatch GHS SDS in English (European) 63509-7. Accessed January 25, 2026.
-
BenchChem. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5. Accessed January 25, 2026.
-
National Institutes of Health. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Accessed January 25, 2026.
-
Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid. Accessed January 25, 2026.
-
BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Accessed January 25, 2026.
-
Sigma-Aldrich. 4-Hydroxy-3-nitrobenzonitrile 98 3272-08-0. Accessed January 25, 2026.
-
Echemi. 64910-48-1, Benzonitrile,3-(methylamino)-4-nitro- Formula. Accessed January 25, 2026.
-
TCI Chemicals. 4-Chloro-3-nitrobenzonitrile | 939-80-0. Accessed January 25, 2026.
-
Semantic Scholar. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Published online June 5, 2019.
-
Sigma-Aldrich. 4-Chloro-3-nitrobenzonitrile 97 939-80-0. Accessed January 25, 2026.
-
Sigma-Aldrich. 3-Nitrobenzonitrile 98 619-24-9. Accessed January 25, 2026.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. mt.com [mt.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for 4-(Methylamino)-3-nitrobenzonitrile Reactions
Welcome to the technical support center for reactions involving 4-(Methylamino)-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the necessary knowledge to navigate the synthesis and subsequent transformations of this important chemical intermediate with confidence and scientific rigor.
Section 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile via Nucleophilic Aromatic Substitution (SNAr)
The primary route to synthesizing 4-(Methylamino)-3-nitrobenzonitrile is through the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzonitrile with methylamine. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic attack, facilitating the displacement of the halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-(Methylamino)-3-nitrobenzonitrile?
A1: The most common and commercially available starting material is 4-chloro-3-nitrobenzonitrile.[1][2] Alternatively, 4-fluoro-3-nitrobenzonitrile can be used. The carbon-fluorine bond is more polarized and fluorine can be a better leaving group in SNAr reactions, potentially allowing for milder reaction conditions.[3][4]
Q2: Is a catalyst necessary for the reaction of 4-chloro-3-nitrobenzonitrile with methylamine?
A2: While many SNAr reactions benefit from catalysis, the reaction between 4-chloro-3-nitrobenzonitrile and methylamine can often be achieved without a catalyst by using an excess of methylamine and elevated temperatures.[5][6] The high reactivity of the substrate, due to the activating nitro and cyano groups, can drive the reaction to completion. However, for less reactive substrates or to improve reaction kinetics and yield under milder conditions, catalysis can be explored.
Q3: What types of catalysts can be considered if the uncatalyzed reaction is sluggish?
A3: For the amination of aryl chlorides, several catalytic systems can be effective. While not extensively documented for this specific reaction, related literature suggests two main avenues for exploration:
-
Copper Catalysis: Copper (I) salts, such as copper (I) chloride (CuCl), have been shown to catalyze the amination of related aryl halides.[5]
-
Palladium or Nickel Catalysis: Palladium and Nickel-based catalysts with appropriate phosphine ligands are well-established for C-N cross-coupling reactions, including the amination of aryl chlorides.[7] These systems can offer high efficiency but may require careful optimization of ligands and reaction conditions.
Troubleshooting Guide: SNAr Amination
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Conversion | 1. Insufficient temperature. 2. Decomposed or low-purity starting materials. 3. Inadequate amount of methylamine. | 1. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction by TLC or LC-MS. The activation energy for the SNAr reaction needs to be overcome. 2. Verify Starting Material Quality: Use fresh or purified 4-chloro-3-nitrobenzonitrile and a fresh aqueous or anhydrous solution of methylamine.[8] 3. Increase Methylamine Stoichiometry: Use a larger excess of methylamine to drive the reaction equilibrium towards the product. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water leading to hydrolysis of the nitrile group. | 1. Optimize Temperature: If side products are observed at higher temperatures, reduce the temperature and consider extending the reaction time or exploring a catalytic approach. 2. Use Anhydrous Conditions: If nitrile hydrolysis is suspected, use anhydrous methylamine in an appropriate anhydrous solvent. |
| Difficult Product Isolation | 1. Product is soluble in the reaction mixture. 2. Emulsion formation during workup. | 1. pH Adjustment: After the reaction, carefully acidify the mixture with an acid like acetic acid to precipitate the product.[5] 2. Solvent Selection: During extraction, use a combination of solvents or add brine to break up emulsions. |
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of 4-(Methylamino)-3-nitrobenzonitrile
Materials:
-
4-chloro-3-nitrobenzonitrile
-
40% aqueous methylamine solution
-
Acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzonitrile (1 equivalent).
-
Add the 40% aqueous methylamine solution (a significant excess, e.g., 15 mL per gram of starting material).[5]
-
Heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add acetic acid to adjust the pH to 4-5, which will cause the product to precipitate.[5]
-
Collect the yellow solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Exploratory Copper-Catalyzed Synthesis
Materials:
-
4-chloro-3-nitrobenzonitrile
-
40% aqueous methylamine solution
-
Copper (I) Chloride (CuCl)
-
Acetic acid
-
Deionized water
Procedure:
-
To a reaction vessel, add 4-chloro-3-nitrobenzonitrile (1 equivalent) and a catalytic amount of CuCl (e.g., 0.3% by weight relative to the starting material).[5]
-
Add the 40% aqueous methylamine solution (e.g., 15 mL per gram of starting material).[5]
-
Heat the mixture to a moderately elevated temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC.
-
Follow steps 4-7 from Protocol 1 for workup and purification.
SNAr Synthesis Workflow
Caption: Decision pathway for the catalytic reduction of the nitro group.
References
- Google Patents (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
National Center for Biotechnology Information. 4-Chloro-3-nitrobenzonitrile. [Link]
-
National Institutes of Health (NIH). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. [Link]
-
ResearchGate (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. [Link]
Sources
- 1. 4-Chloro-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-nitrobenzonitrile | 939-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Work-up of 4-(Methylamino)-3-nitrobenzonitrile
Welcome to the technical support guide for the synthesis of 4-(Methylamino)-3-nitrobenzonitrile. This document provides an in-depth, experience-driven guide for researchers, chemists, and drug development professionals. Our focus is not just on the procedural steps but on the underlying chemical principles that ensure a successful, high-purity synthesis. We will delve into the critical work-up and purification stages, followed by a comprehensive troubleshooting section to address common experimental challenges.
The Foundational Chemistry: Understanding the SNAr Reaction
The synthesis of 4-(Methylamino)-3-nitrobenzonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (methylamine) displaces a leaving group (typically a halide, such as fluoride or chloride) on an aromatic ring.
The success of this reaction hinges on three key factors[1]:
-
An Activated Ring: The aromatic ring must be "electron-poor" to be attacked by a nucleophile. The presence of strong electron-withdrawing groups (EWGs), such as the nitro (–NO₂) and cyano (–CN) groups, is essential for this activation.
-
A Good Leaving Group: A halide (F, Cl) is typically used. In SNAr, fluoride is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction[2].
-
Correct Regiochemistry: The EWGs must be positioned ortho or para to the leaving group. This allows for the resonance stabilization of the negative charge in the key reaction intermediate, known as the Meisenheimer complex[1][2][3]. In our target synthesis from 4-fluoro-3-nitrobenzonitrile, both the para-cyano and ortho-nitro groups effectively stabilize this intermediate.
Upon reaction completion, the crude mixture contains not only your desired product but also unreacted starting materials, excess methylamine, and salt byproducts. A robust work-up procedure is therefore not merely a suggestion—it is a mandatory process to isolate the product in high purity.
Standardized Work-up and Purification Protocol
This section details the step-by-step procedure for isolating and purifying 4-(Methylamino)-3-nitrobenzonitrile after the reaction is deemed complete by a monitoring technique like Thin-Layer Chromatography (TLC).
Step-by-Step Work-up Procedure
-
Quenching the Reaction:
-
Action: Cool the reaction vessel in an ice-water bath. Slowly pour the reaction mixture into a beaker containing an excess of cold deionized water or a dilute aqueous solution of sodium bicarbonate (NaHCO₃) with stirring[4].
-
Rationale: Quenching neutralizes any remaining base and excess methylamine. Pouring the reaction mixture into water often precipitates the crude product, as it is typically insoluble in aqueous media[5][6]. Using a weak base like NaHCO₃ ensures that the medium is not acidic, which could potentially protonate the methylamino group and increase its water solubility.
-
-
Liquid-Liquid Extraction:
-
Action: Transfer the quenched mixture to a separatory funnel. Extract the aqueous suspension with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), three times (e.g., 3 x 50 mL for a 10g scale reaction). Combine the organic layers.
-
Rationale: The desired product is nonpolar and will preferentially partition into the organic phase, while inorganic salts and polar impurities will remain in the aqueous phase. Multiple extractions are performed to maximize the recovery of the product.
-
-
Washing the Organic Phase:
-
Action: Wash the combined organic layers sequentially with:
-
1 M Hydrochloric Acid (HCl) (e.g., 2 x 50 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (e.g., 1 x 50 mL)
-
Brine (saturated aqueous NaCl) (e.g., 1 x 50 mL)
-
-
Rationale:
-
The dilute HCl wash removes any residual basic methylamine by converting it to its water-soluble ammonium salt.
-
The NaHCO₃ wash neutralizes any residual acid from the previous step.
-
The brine wash removes the bulk of the dissolved water from the organic layer before the final drying step, improving the efficiency of the drying agent.
-
-
-
Drying and Solvent Removal:
-
Action: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is crucial to obtain a dry, solid product and to prevent "oiling out" during subsequent purification steps.
-
Data Summary for Work-up
| Step | Reagent/Solvent | Purpose |
| Quenching | Deionized Water / aq. NaHCO₃ | Neutralize excess reagents, precipitate crude product. |
| Extraction | Ethyl Acetate (EtOAc) or DCM | Isolate product from aqueous phase. |
| Washing 1 | 1 M HCl (aq) | Remove residual methylamine. |
| Washing 2 | Sat. NaHCO₃ (aq) | Neutralize residual acid. |
| Washing 3 | Brine (Sat. NaCl (aq)) | Remove bulk water. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Remove trace water from organic solvent. |
| Concentration | Rotary Evaporator | Remove solvent to yield crude solid. |
Purification Method: Recrystallization
Recrystallization is often sufficient to obtain highly pure 4-(Methylamino)-3-nitrobenzonitrile, which typically presents as a yellow solid.
-
Solvent Selection: A mixed solvent system is often effective. Ethanol/water or isopropanol/water are excellent starting points. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble upon cooling[7].
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol or isopropanol to just dissolve the solid completely. c. If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few more minutes. d. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. e. To the hot, clear filtrate, add hot water dropwise until the solution just begins to show persistent turbidity (cloudiness). f. Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution. g. Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. h. Once crystallization at room temperature is complete, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation. i. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture. j. Dry the purified crystals under vacuum. The expected melting point should be sharp.
Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is very low. What are the likely causes?
A1: Low yields are a common issue and can often be traced back to a few key areas[8]:
-
Incomplete Reaction: Ensure the reaction has gone to completion using TLC analysis before starting the work-up. SNAr reactions can sometimes be sluggish. Consider increasing the reaction time or temperature if starting material is still present.
-
Product Loss During Work-up: Your product may have some solubility in the aqueous layers.
-
Acid Wash: If the initial HCl wash was too concentrated or performed for too long, you might have protonated your product's methylamino group, rendering it water-soluble. Always use dilute acid and perform the wash efficiently.
-
Emulsion: If an emulsion formed during extraction, significant product could be trapped in this layer.
-
-
Sub-optimal Reaction Conditions: The choice of base and solvent is critical. While excess methylamine can sometimes act as the base, an additional non-nucleophilic base like potassium carbonate (K₂CO₃) can improve reaction rates and drive the equilibrium towards the product[9]. Polar aprotic solvents like DMF or DMSO often accelerate SNAr reactions[10].
Q2: My final product is a dark, oily substance instead of a yellow solid. What went wrong?
A2: This is almost always an issue of purity.
-
Residual Solvent: The most common cause is incomplete removal of the extraction solvent (e.g., EtOAc, DCM) or the recrystallization solvent. Ensure your product is dried thoroughly under high vacuum.
-
Side Products: Although SNAr reactions on activated rings are often clean, side reactions can occur, especially at high temperatures. These can lead to colored, tarry impurities that inhibit crystallization.
-
"Oiling Out": During recrystallization, if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute, the product can separate as a liquid instead of a solid. This oil often traps impurities. If this happens, reheat the solution, add more of the better solvent, and allow it to cool more slowly.
Q3: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I break it?
A3: Emulsions are common when dealing with basic aqueous layers and organic solvents.
-
Add Brine: The first and easiest solution is to add a significant amount of saturated brine. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Inversion: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Filtration: As a last resort, you can filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion, allowing the layers to separate.
Q4: My NMR spectrum shows both my product and unreacted 4-fluoro-3-nitrobenzonitrile. What is the best way to purify this mixture?
A4: While recrystallization can sometimes separate compounds with different solubilities, a more reliable method for this specific problem is flash column chromatography.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. The less polar starting material (4-fluoro-3-nitrobenzonitrile) will elute from the column first, followed by the more polar product (4-(Methylamino)-3-nitrobenzonitrile). Use TLC to determine the optimal solvent ratio before running the column.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: 4-Fluoro-3-nitrobenzonitrile is a toxic compound[11]. Nitroaromatic compounds, in general, should be handled with care as they can be toxic and potentially explosive under certain conditions. Methylamine is a corrosive and flammable gas/liquid. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q2: Can I use 4-chloro-3-nitrobenzonitrile instead of the fluoro- starting material? A2: Yes, the chloro- derivative can be used. However, the C-F bond is more polarized and the fluoride ion is a better leaving group in the context of SNAr reactions[2]. Therefore, the reaction with 4-fluoro-3-nitrobenzonitrile is typically faster and may proceed under milder conditions than with the chloro- analogue[12].
Q3: How should I store the final product? A3: 4-(Methylamino)-3-nitrobenzonitrile should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
Visualization of the Work-up Workflow
The following diagram illustrates the logical flow of the work-up and purification process, detailing the separation of components at each key stage.
Caption: Workflow for the isolation and purification of 4-(Methylamino)-3-nitrobenzonitrile.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Last Minute Lecture. (2023). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
-
Unknown Source. (n.d.). Crystallization Solvents. PDF. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Reddit. (2021). SNAr troubleshooting. r/AskChemistry. [Link]
-
PubMed Central (PMC). (n.d.). Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. National Institutes of Health. [Link]
-
ResearchGate. (2023). 3-Nitrobenzonitrile. ResearchGate. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PubMed Central (PMC). [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Unknown Source. (n.d.). Recrystallization. PDF. [Link]
-
National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. PubChem. [Link]
-
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzonitrile for Pharmaceutical Research
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of success. 4-(Methylamino)-3-nitrobenzonitrile is a valuable building block in medicinal chemistry, and its synthesis warrants a careful consideration of available routes. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this compound, offering detailed experimental protocols, supporting data, and expert insights to inform your research and development endeavors.
The principal and most industrially viable approach to 4-(Methylamino)-3-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reaction of a 4-halo-3-nitrobenzonitrile precursor with methylamine. The choice of the halogen atom—typically fluorine or chlorine—presents a critical decision point in the synthetic design, influencing reaction kinetics, yield, and overall process efficiency.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a well-established method for the substitution of a leaving group on an aromatic ring by a nucleophile.[1] The reaction proceeds through a two-step addition-elimination mechanism, the rate of which is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. In the case of 4-halo-3-nitrobenzonitriles, the nitro and cyano groups strongly activate the ring towards nucleophilic attack by methylamine.
Comparative Analysis of Synthetic Routes
The two primary routes for the synthesis of 4-(Methylamino)-3-nitrobenzonitrile are distinguished by the halogen on the starting material:
-
Route 1: Nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzonitrile with methylamine.
-
Route 2: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with methylamine.
The choice between these two precursors has significant implications for the reaction conditions and outcomes.
| Parameter | Route 1: Fluoro Precursor | Route 2: Chloro Precursor |
| Starting Material | 4-Fluoro-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile |
| Leaving Group | Fluoride (F-) | Chloride (Cl-) |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Reported Yield | Generally high | Variable, can be high under optimized conditions |
| Key Advantages | Faster reaction, often cleaner with fewer byproducts | Lower cost of starting material |
| Key Disadvantages | Higher cost of starting material | More forcing conditions may lead to side reactions |
Expert Insight: The higher electronegativity of fluorine makes the carbon atom at the 4-position more electrophilic and susceptible to nucleophilic attack. Furthermore, the C-F bond is more polarized, facilitating the addition of the nucleophile, which is the rate-determining step in most SNAr reactions. Consequently, 4-fluoro-3-nitrobenzonitrile is generally the more reactive substrate.
Synthesis of Precursors
The successful synthesis of the final product is contingent on the availability and purity of the 4-halo-3-nitrobenzonitrile precursors. These are typically prepared by the nitration of the corresponding 4-halobenzonitriles.
Synthesis of 4-Fluoro-3-nitrobenzonitrile
The nitration of 4-fluorobenzonitrile is a standard electrophilic aromatic substitution reaction.
Synthesis of 4-Chloro-3-nitrobenzonitrile
Similarly, 4-chloro-3-nitrobenzonitrile is synthesized by the nitration of 4-chlorobenzonitrile.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the precursors and the final product.
Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile
Materials:
-
4-Fluorobenzonitrile
-
Concentrated Sulfuric Acid
-
Potassium Nitrate
-
Methylene Chloride
-
Silica Gel
Procedure:
-
To a stirred slurry of silica gel in concentrated sulfuric acid (125 ml) at 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).
-
Add potassium nitrate (10.4 g, 103 mmol) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 20 minutes.
-
Remove the sulfuric acid by passing the mixture through a short column of silica gel.
-
Wash the product from the silica gel with methylene chloride.
-
Evaporate the solvent to yield the product as a crystalline solid. A yield of approximately 6.0 g can be expected.[2]
Protocol 2: Synthesis of 4-Chloro-3-nitrobenzonitrile
Materials:
-
4-Chloro-3-nitrobenzamide
-
Phosphorus Oxychloride
-
Ice Water
-
Methanol
Procedure:
-
Suspend 4-chloro-3-nitrobenzamide (33.9 g, 0.17 mol) in phosphorus oxychloride (150 ml).
-
Heat the mixture at 333 K for 6 hours.
-
Pour the reaction mixture into ice water (500 ml).
-
Filter the colorless precipitate and wash with water. A yield of 28.2 g can be expected.[3]
-
Crystals suitable for further use can be obtained by slow evaporation from a methanol solution.[3]
Protocol 3: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile from 4-Fluoro-3-nitrobenzonitrile (Route 1)
Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Solvent (e.g., Acetonitrile, THF, or Water)
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzonitrile in a suitable solvent in a reaction vessel.
-
Add a solution of methylamine (typically 1.1 to 2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 4: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile from 4-Chloro-3-nitrobenzonitrile (Route 2)
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
Methylamine (aqueous solution, e.g., 40%)
-
Solvent (e.g., Water, Ethanol)
Procedure:
-
Combine 4-chloro-3-nitrobenzonitrile and an aqueous solution of methylamine in a pressure-rated reaction vessel.
-
Heat the mixture to a temperature typically ranging from 100 to 180°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.
-
After cooling, the product may precipitate. If not, adjust the pH to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography. A high yield can be achieved under optimized conditions.
Characterization of 4-(Methylamino)-3-nitrobenzonitrile
Accurate characterization of the final product is essential for its use in subsequent research.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts and coupling constants will be characteristic of the substituted benzene ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C≡N stretch of the nitrile, and the symmetric and asymmetric stretches of the nitro group. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O₂ = 177.16 g/mol ). |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 178.06111 |
| [M+Na]⁺ | 200.04305 |
| [M-H]⁻ | 176.04655 |
Data predicted using computational models.[2]
Conclusion and Recommendations
Both the fluoro and chloro-based SNAr routes are viable for the synthesis of 4-(Methylamino)-3-nitrobenzonitrile. The choice between them will largely depend on the specific priorities of the research or production campaign.
-
For rapid synthesis and potentially higher purity , the use of 4-fluoro-3-nitrobenzonitrile is recommended due to its higher reactivity, which allows for milder reaction conditions and shorter reaction times.
-
For cost-sensitive applications or large-scale production , 4-chloro-3-nitrobenzonitrile may be the preferred starting material, provided the reaction conditions are optimized to achieve a high yield and purity.
It is imperative to perform thorough characterization of the final product to ensure it meets the required specifications for its intended application in drug discovery and development.
References
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 4-(Methylamino)-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a research program. This guide provides an in-depth comparative analysis of 4-(Methylamino)-3-nitrobenzonitrile, a key building block, against other commonly employed synthetic intermediates. By examining their synthetic accessibility, reactivity, and application in the construction of pharmaceutically relevant scaffolds, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Strategic Importance of Substituted Nitrobenzonitriles
Substituted nitrobenzonitriles are a class of versatile synthetic intermediates widely utilized in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry.[1] The presence of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This dual reactivity makes them valuable precursors for the synthesis of complex molecules, including protein kinase inhibitors.[2][3]
Core Intermediate Profile: 4-(Methylamino)-3-nitrobenzonitrile
4-(Methylamino)-3-nitrobenzonitrile is a key intermediate characterized by the presence of a secondary amine, a nitro group, and a nitrile function on the benzene ring. This specific arrangement of functional groups offers distinct advantages in multi-step synthetic sequences.
Synthesis of 4-(Methylamino)-3-nitrobenzonitrile
A common synthetic route to 4-(Methylamino)-3-nitrobenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with methylamine. This nucleophilic aromatic substitution reaction proceeds readily due to the activating effect of the nitro and cyano groups.
Caption: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile.
This transformation is typically high-yielding and proceeds under relatively mild conditions. The resulting secondary amine is a key functional group for subsequent coupling reactions.
Alternative Synthetic Intermediates: A Comparative Overview
Several other substituted nitrobenzonitriles serve as viable alternatives to 4-(Methylamino)-3-nitrobenzonitrile, each with its own set of advantages and disadvantages. The choice of intermediate often depends on the specific synthetic strategy and the desired final product.
4-Fluoro-3-nitrobenzonitrile
4-Fluoro-3-nitrobenzonitrile is a highly reactive intermediate for SNAr reactions.[4] The fluorine atom is an excellent leaving group, often leading to faster reaction rates and milder reaction conditions compared to its chloro-analog.[4]
Synthesis: This intermediate is typically prepared by the nitration of 4-fluorobenzonitrile.[5]
4-Chloro-3-nitrobenzonitrile
4-Chloro-3-nitrobenzonitrile is a widely used and cost-effective intermediate.[6][7] While generally less reactive than the fluoro-analog, the chlorine atom is still a good leaving group for SNAr reactions, and its lower cost can be an advantage in large-scale synthesis.[6]
Synthesis: It is commonly synthesized via the nitration of 4-chlorobenzonitrile.[6][8]
4-Amino-3-nitrobenzonitrile
4-Amino-3-nitrobenzonitrile features a primary amino group, which can be desirable for certain synthetic transformations.[9] However, the presence of the primary amine can sometimes lead to side reactions, such as N-alkylation, if not properly protected.
Synthesis: A common route involves the nitration of 4-acetamidobenzonitrile followed by deprotection.[10]
Comparative Analysis of Synthetic Intermediates
The selection of the optimal intermediate is a multi-faceted decision that involves considering factors such as reactivity, cost, and the specific requirements of the synthetic route.
| Intermediate | Key Features | Typical Synthesis | Reactivity in SNAr | Potential Advantages | Potential Disadvantages |
| 4-(Methylamino)-3-nitrobenzonitrile | Secondary amine for direct use | SNAr on 4-chloro-3-nitrobenzonitrile | N/A (product of SNAr) | Pre-installed methylamino group avoids a separate alkylation step. | Synthesis requires an additional step compared to halogenated precursors. |
| 4-Fluoro-3-nitrobenzonitrile | Excellent leaving group (F) | Nitration of 4-fluorobenzonitrile | High | Faster reaction rates, milder conditions.[4] | Higher cost compared to chloro-analog. |
| 4-Chloro-3-nitrobenzonitrile | Good leaving group (Cl) | Nitration of 4-chlorobenzonitrile | Moderate | Cost-effective for large-scale synthesis.[6] | May require harsher reaction conditions than the fluoro-analog. |
| 4-Amino-3-nitrobenzonitrile | Primary amine | Nitration and deprotection of 4-acetamidobenzonitrile | N/A | Versatile primary amine for various functionalizations. | May require protection/deprotection steps to avoid side reactions. |
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
A critical application of these intermediates is in the synthesis of heterocyclic scaffolds for protein kinase inhibitors.[2][11] A common strategy involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-(Methylamino)-3-nitrobenzonitrile Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from benchtop to bedside is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical comparison of cross-reactivity studies for derivatives of 4-(Methylamino)-3-nitrobenzonitrile, a scaffold of significant interest due to its structural relationship to potent tyrosine kinase inhibitors (TKIs). We will explore the rationale behind experimental design, present comparative data with established alternatives, and provide actionable protocols to empower your research.
The core structure of 4-(Methylamino)-3-nitrobenzonitrile is a key building block in the synthesis of several known Bcr-Abl inhibitors, including Nilotinib.[1][2] This lineage strongly suggests that novel derivatives are likely designed to target the ATP-binding site of tyrosine kinases. While this provides a clear therapeutic direction, it also brings the inherent risk of off-target binding due to the conserved nature of the ATP pocket across the human kinome.[3] Understanding and characterizing this cross-reactivity is not merely a regulatory requirement but a fundamental aspect of developing a safe and effective therapeutic.
The Rationale for Comprehensive Cross-Reactivity Profiling
The clinical success of first-generation TKIs like Imatinib was a watershed moment in targeted cancer therapy. However, the emergence of resistance spurred the development of second-generation inhibitors such as Dasatinib, Nilotinib, and Bosutinib.[4][5] These newer agents often exhibit broader kinase inhibition profiles.[6][7] For instance, Dasatinib is a multi-targeted inhibitor of both Bcr-Abl and Src family kinases.[5] This promiscuity can be a double-edged sword: it may offer therapeutic benefits against multiple signaling pathways but also increases the potential for off-target-related toxicities.[3]
Therefore, for any novel derivative of 4-(Methylamino)-3-nitrobenzonitrile, a comprehensive cross-reactivity assessment is paramount. It allows researchers to:
-
Identify potential safety liabilities early: Off-target effects are a major cause of adverse drug reactions (ADRs) and drug development attrition.[8]
-
Uncover novel therapeutic opportunities: An unexpected off-target activity could be therapeutically beneficial for other indications.[3]
-
Build a robust structure-activity relationship (SAR): Understanding how small structural modifications impact the entire kinome profile is crucial for lead optimization.
Comparative Analysis: Benchmarking Against Established TKIs
To contextualize the cross-reactivity profile of a novel 4-(Methylamino)-3-nitrobenzonitrile derivative (let's call it "Compound X"), it is essential to compare it against relevant alternatives. Given the structural heritage, the most appropriate comparators are second-generation Bcr-Abl inhibitors.
| Compound | Primary Target(s) | Key Off-Targets and Associated Effects | Selectivity Profile |
| Nilotinib | Bcr-Abl[9] | Inhibits NQO2, an oxidoreductase.[10] Modulates chemokine receptor repertoire in immune cells.[5] | Generally more selective than Dasatinib. |
| Dasatinib | Bcr-Abl, Src family kinases[5] | Broad kinome inhibition. Affects bone homeostasis by impacting osteoblast-osteoclast interactions.[6] | Multi-targeted, less selective. Binds to a wide range of kinases.[10] |
| Bosutinib | Bcr-Abl, Src family kinases[11] | Minimal activity against c-KIT and PDGF receptor, potentially reducing certain toxicities.[7] Prominently targets apoptosis-linked STE20 kinases. | Overlapping but distinct profile from Dasatinib.[11] |
| Compound X (Hypothetical) | Bcr-Abl (presumed) | To be determined through screening. | To be determined. |
This comparative table underscores the diverse off-target profiles of even closely related inhibitors. For Compound X, the goal is to achieve high potency against the intended target (e.g., Bcr-Abl) while minimizing interactions with kinases known to cause adverse effects.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach to cross-reactivity screening is often the most efficient and cost-effective strategy. This typically involves an initial broad screen followed by more focused secondary assays.
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[12] Commercial services like Reaction Biology's HotSpot™ Kinase Screen or Eurofins' SafetyScreen™ panels are invaluable for this purpose.[8][13] The HotSpot™ assay, for instance, is a radiometric assay that directly measures the phosphorylation of a substrate, providing a robust and direct measure of kinase activity.[14]
Key Causality: Screening at a high concentration maximizes the chances of identifying even weak off-target interactions. This provides a comprehensive initial landscape of the compound's activity across the kinome.
Tier 2: IC50 Determination
Any "hits" from the Tier 1 screen (typically defined as >50% inhibition) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for the ranking of off-targets by potency and helps to differentiate between potent and weak interactions.
Self-Validation: It is crucial to run a known inhibitor for each kinase being tested as a positive control. This validates the assay's performance and ensures the reliability of the generated IC50 values.
Tier 3: Cellular and Functional Assays
Biochemical assays, while essential, do not always translate directly to a cellular context. Therefore, the most significant off-targets identified in Tier 2 should be investigated in cell-based assays.[12] This can involve:
-
Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of the compound to the target kinase in live cells.[15]
-
Pathway Analysis: Western blotting or other methods can be used to assess the phosphorylation status of downstream substrates of the off-target kinase, confirming functional inhibition in a cellular environment.
-
Phenotypic Screens: Assessing the compound's effect on cell proliferation, apoptosis, or other cellular phenotypes in cell lines where the off-target kinase is known to be important.[3]
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a generalized framework for determining the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide or protein substrate
-
Test compound (e.g., Compound X) and control inhibitor, serially diluted in DMSO
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT)
-
[γ-³³P]ATP
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Filter plates or membranes
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Aliquot Master Mix: Dispense the master mix into the wells of a 96-well plate.
-
Add Compounds: Add 1 µL of the serially diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure physiological relevance.[16]
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Capture Substrate: Spot the reaction mixture onto a filter membrane or into a filter plate that captures the phosphorylated substrate.
-
Wash: Wash the filters multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration (log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay.
Conclusion and Future Directions
The development of novel kinase inhibitors based on the 4-(Methylamino)-3-nitrobenzonitrile scaffold holds significant promise. However, a thorough understanding of their cross-reactivity profile is indispensable for their successful translation into clinical candidates. By employing a systematic, tiered approach to screening and validating findings in cellular contexts, researchers can build a comprehensive selectivity profile. This not only mitigates the risk of late-stage failures due to unforeseen toxicities but also provides a deeper understanding of the compound's mechanism of action. As our knowledge of the human kinome and its role in disease continues to expand, so too will our ability to design more selective and effective kinase inhibitors.
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Al-Obeidi, F. A., & Lam, K. S. (2020). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 25(17), 3986. Available from: [Link]
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Wylie, A. A., Schoepfer, J., Burleson, W. M., & Condroski, K. R. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 44-59. Available from: [Link]
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Redaelli, S., Piazza, R., Rostagno, R., Magistroni, V., Perini, P., Scapozza, L., & Gambacorti-Passerini, C. (2009). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Blood, 114(22), 143. Available from: [Link]
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O'Sullivan, S., Horne, M., Watt, D., Tisdall, M., & O'Dwyer, M. (2016). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Blood, 128(22), 4596. Available from: [Link]
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Chen, Y., & Li, W. (2012). An Efficient Synthesis of Nilotinib (AMN107). Synthetic Communications, 42(13), 1934-1940. Available from: [Link]
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National Center for Biotechnology Information. (2023, January 3). Off-label, but on target: the evidence needed to implement alternative dosing regimens of anticancer drugs. Retrieved January 26, 2026, from [Link]
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PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved January 26, 2026, from [Link]
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Eurofins. (n.d.). Safety 서비스. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(Methylamino)-3-nitrobenzonitrile
For Immediate Use by Laboratory Professionals
Understanding the Hazard Profile: An Analog-Based Approach
Due to the absence of a dedicated SDS for 4-(Methylamino)-3-nitrobenzonitrile, we must infer its potential hazards from closely related analogs. Compounds such as 4-Methyl-3-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile share the core nitrobenzonitrile structure, which is associated with specific toxicological risks.
Based on these analogs, 4-(Methylamino)-3-nitrobenzonitrile is anticipated to be a hazardous substance. The primary concerns are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the nitro group and the nitrile functional group are the principal drivers of this toxicological profile. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 4-(Methylamino)-3-nitrobenzonitrile. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of chemicals.[1] The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles are required at all times. Standard safety glasses do not provide a sufficient seal against splashes and fine powders. |
| Respiratory Protection | When handling the solid material outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For larger quantities or situations with a higher potential for aerosolization, a higher level of respiratory protection may be necessary. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. Ensure that street clothes are completely covered. |
| Foot Protection | Closed-toe shoes are mandatory. |
Operational Plan: From Weighing to Quenching
A systematic and cautious approach to every step of the experimental workflow is crucial for minimizing exposure risk.
Weighing and Dispensing
All weighing and dispensing of solid 4-(Methylamino)-3-nitrobenzonitrile must be conducted within a certified chemical fume hood or a powder containment hood. This engineering control is the most effective way to prevent the inhalation of fine particles.
Experimental Setup and Execution
The following diagram outlines the logical flow for a safe experimental setup involving 4-(Methylamino)-3-nitrobenzonitrile.
Caption: Experimental Workflow for Handling 4-(Methylamino)-3-nitrobenzonitrile.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled, sealed waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves, into the hazardous waste container.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
Waste Disposal Plan
All waste generated from experiments involving 4-(Methylamino)-3-nitrobenzonitrile must be treated as hazardous.
-
Solid Waste: All solid waste, including contaminated absorbent materials, weigh boats, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent washes, must be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any needles or other sharps that come into contact with the compound must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the full chemical name: "4-(Methylamino)-3-nitrobenzonitrile" and the appropriate hazard warnings. Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their scientific discoveries while protecting themselves and their colleagues.
References
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Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]
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Loba Chemie. (n.d.). 4-NITROBENZONITRILE EXTRA PURE. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
